molecular formula C10H18CaO4 B3343974 Calcium diisovalerate CAS No. 591-61-7

Calcium diisovalerate

Cat. No.: B3343974
CAS No.: 591-61-7
M. Wt: 242.33 g/mol
InChI Key: VYNQPZQRHJGOKI-UHFFFAOYSA-L
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Description

Calcium diisovalerate: is a chemical compound with the molecular formula C10H18CaO4 calcium 3-methylbutanoate . This compound is a calcium salt of isovaleric acid, which is a branched-chain fatty acid. This compound is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium diisovalerate can be synthesized through the reaction of isovaleric acid with calcium hydroxide or calcium carbonate. The reaction typically involves the following steps:

  • Reaction with Calcium Hydroxide:

    • Isovaleric acid is dissolved in water.
    • Calcium hydroxide is added to the solution.
    • The mixture is heated to facilitate the reaction.
    • The resulting this compound precipitates out of the solution and is filtered and dried.
  • Reaction with Calcium Carbonate:

    • Isovaleric acid is mixed with calcium carbonate.
    • The mixture is heated to promote the reaction.
    • Carbon dioxide is released as a byproduct.
    • The resulting this compound is collected and purified.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Calcium diisovalerate undergoes various chemical reactions, including:

  • Oxidation:

    • Under oxidative conditions, this compound can be converted to calcium carbonate and other oxidation products.
    • Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction:

    • Reduction reactions of this compound are less common but can occur under specific conditions using reducing agents like sodium borohydride.
  • Substitution:

    • This compound can participate in substitution reactions where the isovalerate group is replaced by other functional groups.
    • Common reagents for substitution reactions include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield calcium carbonate and other oxidized organic compounds.

Scientific Research Applications

Chemistry: Calcium diisovalerate is used as a reagent in organic synthesis and as a precursor for the preparation of other calcium-containing compounds.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and calcium signaling pathways.

Medicine: this compound is investigated for its potential therapeutic applications, particularly in the treatment of calcium deficiency and related disorders.

Industry: In industrial applications, this compound is used as an additive in various products, including food and pharmaceuticals, to enhance calcium content and stability.

Mechanism of Action

The mechanism of action of calcium diisovalerate involves its role as a calcium source. Calcium ions play a crucial role in various physiological processes, including muscle contraction, nerve transmission, and bone formation. This compound releases calcium ions in a controlled manner, which can then participate in these biological processes. The molecular targets and pathways involved include calcium channels, calcium-binding proteins, and signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

  • Calcium acetate
  • Calcium propionate
  • Calcium butyrate

Comparison:

  • Calcium acetate is commonly used as a food preservative and in medical applications to control phosphate levels in patients with kidney disease. It has a different chemical structure and properties compared to calcium diisovalerate.
  • Calcium propionate is widely used as a food preservative to inhibit mold and bacterial growth. It has a shorter carbon chain compared to this compound, which affects its solubility and reactivity.
  • Calcium butyrate is used in animal feed to promote gut health and growth. It has a similar structure to this compound but with a different branching pattern, leading to variations in its biological effects and applications.

Uniqueness: this compound is unique due to its branched-chain structure, which imparts specific chemical and biological properties. Its ability to release calcium ions in a controlled manner makes it valuable in various applications, particularly in research and industrial settings.

Properties

IUPAC Name

calcium;3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H10O2.Ca/c2*1-4(2)3-5(6)7;/h2*4H,3H2,1-2H3,(H,6,7);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNQPZQRHJGOKI-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)[O-].CC(C)CC(=O)[O-].[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18CaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207842
Record name Calcium diisovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591-61-7
Record name Calcium diisovalerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium diisovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium diisovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.841
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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